molecular formula C20H14ClF3N2O3 B2405386 1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946356-44-1

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2405386
CAS No.: 946356-44-1
M. Wt: 422.79
InChI Key: YSYCPXCQBLAFSP-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-2-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O3 and its molecular weight is 422.79. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Applications

This compound's structure is related to dihydronicotinamides, which have been systematically studied for their spectroscopic properties. Research has shown that such compounds exhibit significant absorption and fluorescence characteristics, arguing for effective conjugation between the dihydropyridine and carboxamide π-system. This suggests potential applications in the development of spectroscopic probes or as model compounds for studying natural coenzymes like NADH and NMNH (Fischer, Fleckenstein, & Hönes, 1988).

Polymer Science

In polymer science, related structures have been synthesized and analyzed for their properties, including thermal stability and solubility. Such compounds are precursors to polyamides with flexible main-chain ether linkages and ortho-phenylene units, presenting opportunities in creating new materials with desirable mechanical and thermal properties (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry

Compounds with a similar core structure have been explored as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The optimization of such compounds has led to the identification of potent inhibitors with favorable pharmacokinetic profiles, highlighting the therapeutic potential of these compounds in treating diseases associated with soluble epoxide hydrolase (Thalji et al., 2013).

Materials Science

The synthesis and crystal structure analysis of carboxamide derivatives provide insights into intermolecular interactions, such as hydrogen bonding, which are critical in designing new materials with specific properties. Understanding these interactions can guide the development of compounds with tailored functionalities for applications in materials science (Zhong et al., 2010).

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-17-6-2-1-4-13(17)12-26-11-3-5-16(19(26)28)18(27)25-14-7-9-15(10-8-14)29-20(22,23)24/h1-11H,12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYCPXCQBLAFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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